Cas no 4438-01-1 (2-(morpholin-4-yl)methylphenol)
4438-01-1 structure
Product Name:2-(morpholin-4-yl)methylphenol
CAS-nummer:4438-01-1
MF:C11H15NO2
MW:193.242303133011
MDL:MFCD00963423
CID:929456
PubChem ID:225458
Update Time:2025-04-23
2-(morpholin-4-yl)methylphenol Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-(Morpholinomethyl)phenol
- 2-morpholin-4-ylmethylphenol;2-morpholinomethylphenol;2-N-Morpholinomethyl-phenol;
- 2-(morpholin-4-yl)methylphenol
- I8M
- Cambridge id 5425154
- BS-38000
- 2-(4-Morpholinylmethyl)phenol, AldrichCPR
- 4438-01-1
- DTXSID30279969
- CS-0244327
- OYLIEVIKIUHKTG-UHFFFAOYSA-N
- NSC14849
- MFCD00963423
- 2-(4-Morpholinylmethyl)phenol #
- 2-(morpholin-4-ylmethyl)phenol
- 2-(morpholin-4-yl-methyl)-phenol
- 2-(4-Morpholinylmethyl)phenol
- CHEMBL5197011
- SCHEMBL4327006
- DB-408258
- NSC-14849
- CHEMBRDG-BB 4022458
- AKOS006230497
- Oprea1_480881
- Phenol, 2-(4-morpholinylmethyl)-
- EN300-2756274
- AH-283/31127039
- 2-[(morpholin-4-yl)methyl]phenol
- Phenol, 2-[(4-morpholinyl)methyl]-
- STK105121
- Z1198155816
-
- MDL: MFCD00963423
- Inchi: 1S/C11H15NO2/c13-11-4-2-1-3-10(11)9-12-5-7-14-8-6-12/h1-4,13H,5-9H2
- InChI-sleutel: OYLIEVIKIUHKTG-UHFFFAOYSA-N
- LACHT: O1CCN(CC2C=CC=CC=2O)CC1
Berekende eigenschappen
- Exacte massa: 193.11000
- Monoisotopische massa: 193.110278721g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 14
- Aantal draaibare bindingen: 2
- Complexiteit: 169
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 0.5
- Topologisch pooloppervlak: 32.7Ų
Experimentele eigenschappen
- PSA: 32.70000
- LogboekP: 1.16230
2-(morpholin-4-yl)methylphenol Beveiligingsinformatie
- Code gevarencategorie: 22-41
-
Identificatie van gevaarlijk materiaal:
2-(morpholin-4-yl)methylphenol Douanegegevens
- HS-CODE:2934999090
- Douanegegevens:
中国海关编码:
2934999090概述:
2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(morpholin-4-yl)methylphenol Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM283638-1g |
2-(Morpholinomethyl)phenol |
4438-01-1 | 95% | 1g |
$83 | 2023-01-09 | |
| abcr | AB215910-1 g |
2-(4-Morpholinylmethyl)phenol; 95% |
4438-01-1 | 1 g |
€94.10 | 2023-07-20 | ||
| abcr | AB215910-5 g |
2-(4-Morpholinylmethyl)phenol; 95% |
4438-01-1 | 5g |
€207.20 | 2023-02-22 | ||
| abcr | AB215910-10 g |
2-(4-Morpholinylmethyl)phenol; 95% |
4438-01-1 | 10g |
€307.00 | 2023-02-22 | ||
| Enamine | EN300-2756274-0.05g |
2-[(morpholin-4-yl)methyl]phenol |
4438-01-1 | 95.0% | 0.05g |
$132.0 | 2025-03-21 | |
| Enamine | EN300-2756274-0.1g |
2-[(morpholin-4-yl)methyl]phenol |
4438-01-1 | 95.0% | 0.1g |
$196.0 | 2025-03-21 | |
| Enamine | EN300-2756274-0.25g |
2-[(morpholin-4-yl)methyl]phenol |
4438-01-1 | 95.0% | 0.25g |
$280.0 | 2025-03-21 | |
| Enamine | EN300-2756274-0.5g |
2-[(morpholin-4-yl)methyl]phenol |
4438-01-1 | 95.0% | 0.5g |
$441.0 | 2025-03-21 | |
| Enamine | EN300-2756274-1.0g |
2-[(morpholin-4-yl)methyl]phenol |
4438-01-1 | 95.0% | 1.0g |
$566.0 | 2025-03-21 | |
| Enamine | EN300-2756274-2.5g |
2-[(morpholin-4-yl)methyl]phenol |
4438-01-1 | 95.0% | 2.5g |
$864.0 | 2025-03-21 |
2-(morpholin-4-yl)methylphenol Gerelateerde literatuur
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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